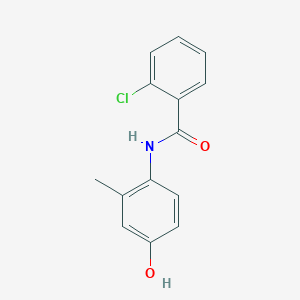![molecular formula C14H11ClF2N2O2 B5596277 N-(3-chlorophenyl)-N'-[2-(difluoromethoxy)phenyl]urea](/img/structure/B5596277.png)
N-(3-chlorophenyl)-N'-[2-(difluoromethoxy)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction N-(3-chlorophenyl)-N'-[2-(difluoromethoxy)phenyl]urea belongs to a class of chemical compounds that have been studied for their diverse biological activities and chemical properties. Although not explicitly discussed in available literature, similar compounds have been synthesized and explored for their potential applications in various fields including plant growth regulation and antifungal activities.
Synthesis Analysis The synthesis of compounds similar to N-(3-chlorophenyl)-N'-[2-(difluoromethoxy)phenyl]urea involves reactions such as the one-pot synthesis from corresponding anilines and isocyanates or chloroformates. For example, derivatives have been synthesized by reactions of acylazides with amino-substituted compounds or by nucleophilic addition of chloro-substituted isocyanates to anilines (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006); (Liu He-qin, 2010).
Molecular Structure Analysis The molecular structure of compounds related to N-(3-chlorophenyl)-N'-[2-(difluoromethoxy)phenyl]urea often features planar urea groups, with various degrees of coplanarity between the urea group and adjacent phenyl rings. In some cases, intramolecular hydrogen bonds stabilize the molecular conformation. For instance, the crystal structure and molecular geometry have been analyzed through spectroscopic and X-ray diffraction studies, revealing details such as bond lengths, angles, and conformational stability (Shengjiao Yan et al., 2007).
Chemical Reactions and Properties Chemical reactions involving N-(3-chlorophenyl)-N'-[2-(difluoromethoxy)phenyl]urea and its derivatives can include interactions with various reagents, leading to changes in structure and function. For example, N,N'-dichlorobis(2,4,6-trichlorophenyl)urea has been used as a chlorinating agent in the synthesis of amino esters, amides, and peptides (M. Sathe, H. N. Karade, & M. P. Kaushik, 2007).
Aplicaciones Científicas De Investigación
Anticancer Applications
Symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, demonstrating the potential to inhibit cancer cell proliferation. Non-symmetrical hybrid ureas, aiming to improve solubility while preserving biological activity, have shown promising results in inhibiting translation initiation, which may lead to the development of potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).
Insecticide and Pesticide Effects
The crystal structure analysis of compounds such as chlorfluazuron and flufenoxuron, which share functional groups with N-(3-chlorophenyl)-N'-[2-(difluoromethoxy)phenyl]urea, provides insight into their effectiveness as benzoylphenylurea insecticides. These compounds' structures facilitate interactions leading to potent insecticidal activity, highlighting the role of specific functional groups in enhancing efficacy (Cho et al., 2015); (Jeon et al., 2014).
Material Science and Chemistry
Investigations into the photodegradation and hydrolysis of substituted urea herbicides have revealed significant insights into environmental behavior and degradation pathways, contributing to the development of more environmentally friendly pesticides (Gatidou & Iatrou, 2011). Additionally, the corrosion inhibition performance of triazinyl urea derivatives for mild steel in acidic conditions demonstrates the versatility of urea derivatives in protecting industrial materials from corrosion, further extending the applications of these compounds beyond their biological activities (Mistry et al., 2011).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(difluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N2O2/c15-9-4-3-5-10(8-9)18-14(20)19-11-6-1-2-7-12(11)21-13(16)17/h1-8,13H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCDTLNQLGWZCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B5596195.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5596203.png)
![2,4-dichloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5596212.png)
![6-{[(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5596220.png)

![2-{[(butylamino)carbonyl]amino}ethyl (4-methylphenyl)carbamate](/img/structure/B5596231.png)
![2,4,7-trimethyl-3-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-1H-indole](/img/structure/B5596237.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-[(4-methylpyridin-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5596245.png)
![2-amino-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5596259.png)
![3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5596282.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B5596290.png)
![5-(4-fluorobenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5596294.png)
![N-[2-(diethylamino)ethyl]-N'-2-naphthylurea](/img/structure/B5596301.png)
